Tert-butyl (2R,5R)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate
Description
Tert-butyl (2R,5R)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by its stereospecific substituents: an ethyl group at the 2R position and a hydroxymethyl group at the 5R position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.3 . This compound is classified under heterocyclic building blocks and is utilized in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. Its stereochemistry and functional groups (hydroxymethyl and ethyl) influence its physicochemical properties, such as solubility and reactivity, making it distinct from simpler piperazine analogs.
Structure
3D Structure
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl (2R,5R)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-10-6-13-9(8-15)7-14(10)11(16)17-12(2,3)4/h9-10,13,15H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
RWGLBBDUIUCWNY-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CCC1CNC(CN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Biological Activity
Tert-butyl (2R,5R)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate, also known by its CAS number 1403898-64-5, is a compound that has garnered attention for its potential biological activity. This article provides a detailed overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.31 g/mol
- IUPAC Name : tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been shown to exhibit:
- Antioxidant Properties : The compound may protect cells from oxidative stress by scavenging free radicals and enhancing the cellular antioxidant defense system.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Anti-inflammatory Activity : It may modulate inflammatory pathways, contributing to reduced inflammation in various tissues.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's efficacy in various cell lines:
- Cell Viability Assays : In studies using human hepatoma HepG2 cells, this compound exhibited significant cytoprotective effects against oxidative stress induced by tert-butyl hydroperoxide (tBHP) .
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| HepG2 | 10 µM | Increased cell viability by 45% compared to control | |
| Neuroblastoma | 50 µM | Reduced apoptosis markers significantly |
In Vivo Studies
In vivo studies have further elucidated the compound's biological activity:
- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls .
Case Studies
- Neuroprotection in Alzheimer's Disease Models : A study highlighted the protective effects of this compound against amyloid-beta-induced toxicity in neuronal cells. The compound reduced amyloid plaque formation and improved synaptic integrity .
- Hepatoprotective Effects : Another investigation focused on liver toxicity models where the compound demonstrated a significant reduction in liver damage markers following exposure to hepatotoxic agents .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is typically removed under acidic conditions to regenerate the free piperazine amine. This reaction is pivotal for subsequent functionalization:
-
Reagents/Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Example : After Boc removal, the exposed amine can undergo alkylation or acylation. For instance, reaction with benzyl chloroformate in tetrahydrofuran (THF) and aqueous NaOH at 0–10°C yielded 87% of a benzyl-protected derivative .
Hydroxymethyl Group Transformations
The hydroxymethyl (-CH2OH) moiety undergoes oxidation, esterification, or etherification:
-
Oxidation : Using oxidizing agents like pyridinium chlorochromate (PCC) converts the hydroxymethyl group to a carbonyl.
-
Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) forms esters.
Piperazine Ring Functionalization
The secondary amines (after Boc deprotection) participate in:
-
Acylation : Benzyl chloroformate introduces a carbamate group .
-
Alkylation : Reaction with alkyl halides or epoxides modifies the nitrogen’s substituents.
Reaction with 2-Chloro-1-(6-chloro-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone
| Parameter | Value |
|---|---|
| Yield | 75% |
| Conditions | THF, 65°C, 3h |
| Key Reagents | Triethylamine |
| Product | Alkylated piperazine derivative |
This reaction demonstrates its utility in constructing complex heterocycles .
Stereochemical Influence on Reactivity
The (2R,5R) configuration ensures spatial compatibility in chiral environments, affecting:
-
Reaction rates (e.g., slower hydrolysis due to steric hindrance).
-
Selectivity in asymmetric synthesis.
Key Reaction Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique features are highlighted through comparisons with structurally related piperazine derivatives:
Q & A
Q. What are the common synthetic routes for preparing tert-butyl (2R,5R)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate, and how is purity ensured?
The compound is synthesized via nucleophilic substitution under controlled conditions. A representative method involves reacting tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate with benzyl chloroformate in tetrahydrofuran (THF) and aqueous sodium hydroxide at 0–10°C under an inert atmosphere. This yields the product at 87% purity after silica gel chromatography . Purity (≥97%) is confirmed via HPLC, NMR, and mass spectrometry, with suppliers like Aladdin Scientific providing analytical certificates .
Q. What purification techniques are recommended for isolating this piperazine derivative?
Column chromatography using silica gel with gradients of ethyl acetate/petroleum ether is standard for isolating intermediates . For final products, recrystallization in solvents like dichloromethane/hexane is employed to achieve high crystallinity and purity (>97%) .
Q. How is structural confirmation performed for this compound?
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ 1.46 ppm, hydroxymethyl at δ 3.5–4.0 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 230.3 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., chair conformation of piperazine rings) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of the (2R,5R) configuration?
The (2R,5R) stereochemistry is controlled via chiral auxiliaries or enantioselective catalysis. For example, low temperatures (0–10°C) and inert atmospheres minimize racemization during nucleophilic substitutions . Computational modeling (e.g., DFT) can predict steric effects of the ethyl and hydroxymethyl groups on ring conformation .
Q. What strategies optimize yield in large-scale syntheses of this compound?
- Solvent Selection : THF/water mixtures enhance solubility of intermediates .
- Catalysis : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in boronate intermediates .
- Microwave Irradiation : Accelerates reactions (e.g., Suzuki couplings at 100°C in 3 hours vs. 16 hours conventionally) .
Q. How does crystallographic data resolve contradictions in proposed molecular conformations?
Single-crystal X-ray diffraction (Bruker APEXII CCD) reveals torsional angles (e.g., 25.61° between aromatic rings) and hydrogen-bonding patterns (e.g., O–H⋯N interactions). SHELXL refines these parameters to resolve discrepancies between computational models and experimental data .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
